molecular formula C21H22N4O2S B2685804 2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887219-42-3

2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2685804
CAS No.: 887219-42-3
M. Wt: 394.49
InChI Key: QLXYYFOZLXUJSU-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a furan ring, a piperidine ring, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the furan and piperidine intermediates, followed by their coupling with the triazolothiazole core. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound. The reaction conditions often require precise temperature control and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The piperidine and phenyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of the original compound.

Scientific Research Applications

2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: shares structural similarities with other triazolothiazoles and furan derivatives.

    Furan derivatives: Compounds like furfural and 5-hydroxymethylfurfural are similar in that they contain the furan ring but differ in their functional groups and overall structure.

    Triazolothiazoles: Other compounds in this class may have different substituents on the triazole and thiazole rings, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-9-11-24(12-10-14)17(15-6-3-2-4-7-15)18-20(26)25-21(28-18)22-19(23-25)16-8-5-13-27-16/h2-8,13-14,17,26H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXYYFOZLXUJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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